molecular formula C16H12BrClN2O2S B4135256 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

Cat. No. B4135256
M. Wt: 411.7 g/mol
InChI Key: DTGVTZSHSZKMNC-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide involves the inhibition of various cellular processes such as DNA replication, cell cycle progression, and protein synthesis. It has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death.
Biochemical and Physiological Effects:
5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately inducing apoptosis. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in lab experiments is its potential as a broad-spectrum anticancer and antibacterial agent. Additionally, it has shown potential as an anti-inflammatory agent and as a modulator of the immune system. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. One potential area of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Furthermore, its potential as an anti-inflammatory agent and as a modulator of the immune system warrants further investigation. Finally, its potential as a broad-spectrum antimicrobial agent against various pathogenic microorganisms requires further study.

Scientific Research Applications

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown potential as an antibacterial agent against both gram-positive and gram-negative bacteria. Furthermore, it has been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2S/c1-8-6-9(17)7-10(14(8)22-2)15(21)20-16-19-13-11(18)4-3-5-12(13)23-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGVTZSHSZKMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
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5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

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